molecular formula C23H19Cl2N3O5S B297775 N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide

N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide

カタログ番号 B297775
分子量: 520.4 g/mol
InChIキー: SBUMWQVBXLOBSJ-ZRGSRPPYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide, also known as BDBS, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BDBS is a sulfonamide-based compound that has been synthesized using a multi-step process.

作用機序

The mechanism of action of N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide is not fully understood, but it has been shown to interact with various targets in the cell. N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to inhibit the activity of enzymes such as carbonic anhydrase and topoisomerase II, which are involved in cancer cell growth and proliferation. N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has also been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism and insulin sensitivity. In addition, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to have various biochemical and physiological effects on the cell. In cancer cells, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell growth and proliferation. In diabetes, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity by activating the AMPK signaling pathway. In inflammation, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway.

実験室実験の利点と制限

N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has several advantages for lab experiments, including its high purity and stability, and its ability to interact with various targets in the cell. However, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

将来の方向性

For N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide research include further studies on its mechanism of action, optimization of its synthesis method, and development of new derivatives with improved properties.

合成法

The synthesis of N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide involves a multi-step process that includes the reaction of 3,4-dichlorobenzylamine with 2-chloroethanesulfonyl chloride to form an intermediate. This intermediate is then reacted with 2-(1,3-benzodioxol-5-ylmethylene)hydrazinecarboxamide to form the final product, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide. The synthesis of N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been optimized to maximize yield and purity, and the compound has been characterized using various analytical techniques such as NMR, IR, and mass spectrometry.

科学的研究の応用

N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to have potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. In cancer research, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to improve glucose tolerance and insulin sensitivity by activating AMPK signaling. In inflammation research, N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide has been shown to reduce inflammation by inhibiting the NF-κB signaling pathway.

特性

製品名

N-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-N-(3,4-dichlorobenzyl)benzenesulfonamide

分子式

C23H19Cl2N3O5S

分子量

520.4 g/mol

IUPAC名

2-[benzenesulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]acetamide

InChI

InChI=1S/C23H19Cl2N3O5S/c24-19-8-6-17(10-20(19)25)13-28(34(30,31)18-4-2-1-3-5-18)14-23(29)27-26-12-16-7-9-21-22(11-16)33-15-32-21/h1-12H,13-15H2,(H,27,29)/b26-12-

InChIキー

SBUMWQVBXLOBSJ-ZRGSRPPYSA-N

異性体SMILES

C1OC2=C(O1)C=C(C=C2)/C=N\NC(=O)CN(CC3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CN(CC3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

正規SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CN(CC3=CC(=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。